Cas no 53484-50-7 (3-(4-methoxyphenyl)prop-2-en-1-ol)

3-(4-methoxyphenyl)prop-2-en-1-ol structure
53484-50-7 structure
상품 이름:3-(4-methoxyphenyl)prop-2-en-1-ol
CAS 번호:53484-50-7
MF:C10H12O2
메가와트:164.20108
CID:2023580
PubChem ID:5314180

3-(4-methoxyphenyl)prop-2-en-1-ol 화학적 및 물리적 성질

이름 및 식별자

    • 3-(4-methoxyphenyl)-2-propen-1-ol
    • 3-(4-methoxyphenyl)-prop-2-en-1-ol
    • 4-methoxy-cinnamyl alcohol
    • 4-Methoxy-zimtalkohol
    • 4-methoxycinnamyl alcohol
    • allylic alcohol for 1a
    • p-methoxycinnamyl alcohol
    • (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
    • 3-(4-Methoxyphenyl)prop-2-en-1-ol
    • CS-0318412
    • bmse010146
    • AKOS005071069
    • 53484-50-7
    • 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (2E)-
    • NSC 26455
    • NSC26455
    • CHEMBL4170861
    • 3-(4-Methoxyphenyl)-(E)-2-Propen-1-ol
    • DTXSID401283792
    • EN300-1246898
    • 4-methoxy cinnamyl alcohol
    • 2-Propen-1-ol, 3-(p-methoxyphenyl)-
    • BRN 1859288
    • 4-METHOXYCINNAMYLALCOHOL
    • (E)-4-Methoxycinnamyl alcohol
    • ghl.PD_Mitscher_leg0.196
    • 2-Propen-1-ol, 3-(4-methoxyphenyl)-
    • E76062
    • FSK5U9XVC3
    • 7Z-0200
    • (E)-p-Methoxycinnamyl alcohol
    • NYICIIFSBJOBKE-NSCUHMNNSA-N
    • SCHEMBL1278751
    • 2-Propen-1-ol, 3-(4-methoxyphenyl)- (9CI)
    • NSC-26455
    • 17581-85-0
    • J-501927
    • 3'-Hydroxyanethole
    • (E)-3-(4-Methoxyphenyl)-2-propen-1-ol
    • 3-(p-Methoxyphenyl)-2-Propen-1-ol
    • (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol
    • 4-06-00-06333 (Beilstein Handbook Reference)
    • CHEBI:192128
    • trans-4-Methoxycinnamyl alcohol
    • MFCD00182606
    • p-Methoxy coumaryl alcohol
    • 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-
    • SCHEMBL1278753
    • (E)-3-(4-methoxyphenyl)prop-2-en-1-ol
    • p-Methoxycinnamyl alcohol
    • 3-(4-Methoxyphenyl)-2-propen-1-ol
    • 3-(4-methoxyphenyl)prop-2-en-1-ol
    • 4-Methoxycinnamyl alcohol
    • MDL: MFCD00182606
    • 인치: InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
    • InChIKey: NYICIIFSBJOBKE-NSCUHMNNSA-N
    • 미소: COC1=CC=C(/C=C/CO)C=C1

계산된 속성

  • 정밀분자량: 164.083729621g/mol
  • 동위원소 질량: 164.083729621g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 135
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.1
  • 토폴로지 분자 극성 표면적: 29.5Ų

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.1±0.1 g/cm3
  • 비등점: 315.7±22.0 °C at 760 mmHg
  • 플래시 포인트: 146.7±16.6 °C
  • 증기압: 0.0±0.7 mmHg at 25°C

3-(4-methoxyphenyl)prop-2-en-1-ol 보안 정보

3-(4-methoxyphenyl)prop-2-en-1-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TargetMol Chemicals
TN3049-5 mg
4-Methoxycinnamyl alcohol
53484-50-7 98%
5mg
¥ 3,320 2023-07-11
Enamine
EN300-1246898-100mg
3-(4-methoxyphenyl)prop-2-en-1-ol
53484-50-7
100mg
$364.0 2023-10-02
Enamine
EN300-1246898-1000mg
3-(4-methoxyphenyl)prop-2-en-1-ol
53484-50-7
1000mg
$414.0 2023-10-02
TargetMol Chemicals
TN3049-5mg
4-Methoxycinnamyl alcohol
53484-50-7
5mg
¥ 3320 2024-07-20
Enamine
EN300-1246898-1.0g
3-(4-methoxyphenyl)prop-2-en-1-ol
53484-50-7
1g
$0.0 2023-06-08
Enamine
EN300-1246898-500mg
3-(4-methoxyphenyl)prop-2-en-1-ol
53484-50-7
500mg
$397.0 2023-10-02
TargetMol Chemicals
TN3049-1mg
4-Methoxycinnamyl alcohol
53484-50-7
1mg
¥ 1320 2024-07-20
TargetMol Chemicals
TN3049-25mg
4-Methoxycinnamyl alcohol
53484-50-7
25mg
¥ 7590 2024-07-20
TargetMol Chemicals
TN3049-50mg
4-Methoxycinnamyl alcohol
53484-50-7
50mg
¥ 9870 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3049-1 mg
4-Methoxycinnamyl alcohol
53484-50-7
1mg
¥995.00 2022-04-26

3-(4-methoxyphenyl)prop-2-en-1-ol 관련 문헌

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:53484-50-7)4-Methoxycinnamyl alcohol
TBW01724
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의